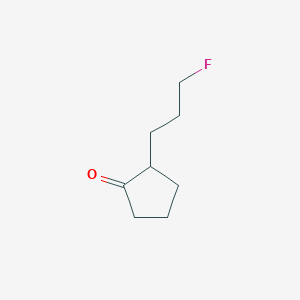

2-(3-Fluoropropyl)cyclopentan-1-one

Description

Contextual Background of Fluorinated Organic Compounds

Fluorinated organic compounds have become indispensable in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. nbinno.comalfa-chemistry.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. tcichemicals.com This is attributed to the unique characteristics of the fluorine atom, such as its high electronegativity, small atomic radius (similar to that of a hydrogen atom), and the exceptional strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. alfa-chemistry.comjst.go.jpnih.gov

The strategic incorporation of fluorine can lead to enhanced metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism. nbinno.com Furthermore, the lipophilicity of a molecule can be fine-tuned, potentially improving its absorption and distribution within biological systems. nbinno.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. alfa-chemistry.com In material science, fluorinated compounds are valued for their thermal stability, chemical inertness, and unique surface properties, leading to their use in high-performance polymers, lubricants, and liquid crystal displays. nbinno.comalfa-chemistry.com The stability of these compounds stems from the strong C-F bond, which is resistant to cleavage by many chemical reagents and oxidative processes. nih.gov

Table 1: Comparative Properties of Hydrogen vs. Fluorine

| Property | Hydrogen (H) | Fluorine (F) |

| Atomic Radius (Å) | 0.37 | 0.64 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| C-H Bond Energy (kJ/mol) | ~413 | - |

| C-F Bond Energy (kJ/mol) | - | ~485 |

Significance of Cyclopentanone (B42830) Scaffolds in Modern Organic Synthesis

The cyclopentanone ring is a versatile and valuable structural motif in organic synthesis. nbinno.com It serves as a key building block for a wide array of more complex molecules, including natural products, pharmaceuticals, and fragrances. nbinno.comnih.gov The reactivity of the cyclopentanone scaffold, particularly the carbonyl group and the adjacent α-carbons, allows for a diverse range of chemical transformations. These include aldol (B89426) condensations, Michael additions, and various alkylation and acylation reactions, making it a powerful synthon for constructing intricate molecular architectures. acs.org

Cyclopentanone derivatives are integral to the synthesis of prostaglandins, a class of biologically active lipids, and their analogues. acs.org The cyclopentenone unit, a related unsaturated structure, is also a precursor to many bioactive compounds. acs.orgresearchgate.net In the fragrance industry, cyclopentanone derivatives are fundamental to the creation of jasmine-like scents, such as methyl jasmonate and its synthetic analogues. nbinno.comnih.gov The rigid, five-membered ring structure of cyclopentanone can also serve as a scaffold to orient functional groups in a specific spatial arrangement, which is crucial for molecular recognition in biological systems.

Research Trajectories and Scope for 2-(3-Fluoropropyl)cyclopentan-1-one

Given the established importance of both fluorinated compounds and cyclopentanone scaffolds, this compound represents a logical target for synthetic and applied chemical research. While direct studies on this compound are limited, its structure suggests several promising avenues for future investigation.

One potential research trajectory lies in medicinal chemistry. The combination of a lipophilic propyl chain, a polar carbonyl group, and the metabolic stability conferred by the terminal fluorine atom could make this molecule and its derivatives interesting candidates for biological screening. The cyclopentanone core provides a rigid framework that can be further functionalized to explore structure-activity relationships. Computational studies could be employed to predict the binding of such molecules to various enzymatic targets. A recent computational study on fluorinated derivatives of cyclopentanone focused on their potential applicability in electrochemical devices and acid-base related studies, suggesting another possible research direction. mdpi.com

In the realm of synthetic methodology, the development of efficient and stereoselective routes to this compound would be a valuable contribution. Research could focus on the asymmetric synthesis of this chiral molecule to produce enantiomerically pure forms, which is often critical for pharmacological activity. acs.org The reactivity of the ketone and the fluorinated side chain could also be explored to synthesize a library of related compounds for further study.

In materials science, the incorporation of the fluoropropyl group could impart unique properties to polymers or other materials derived from this cyclopentanone. The polarity and stability of the fluorinated moiety might influence properties such as surface tension, dielectric constant, and thermal stability. mdpi.com

Table 2: Potential Research Areas for this compound

| Research Area | Focus of Investigation | Potential Applications |

| Medicinal Chemistry | Synthesis of derivatives and biological screening. | Development of new therapeutic agents. |

| Asymmetric Synthesis | Development of stereoselective synthetic routes. | Production of enantiomerically pure compounds for pharmacological testing. |

| Materials Science | Incorporation into polymers and study of physical properties. | Creation of new materials with tailored properties. |

| Computational Chemistry | Prediction of molecular properties and biological activity. | Guidance for synthetic efforts and biological testing. |

1 Cyclization Reactions for Five-Membered Ring Formation

Several named reactions are instrumental in the synthesis of cyclopentanone and its derivatives. The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclopentanone. organicreactions.orgorganicchemistrytutor.compw.livenumberanalytics.comwikipedia.org For example, the cyclization of diethyl adipate (B1204190) using a base like sodium ethoxide is a common route to 2-carbethoxycyclopentanone. organicchemistrytutor.com

The Pauson-Khand reaction provides a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgtcichemicals.comlibretexts.orgnumberanalytics.comorganicreactions.org The resulting cyclopentenone can then be reduced to the corresponding cyclopentanone.

Intramolecular C-H insertion reactions of diazo ketones, often catalyzed by rhodium or copper complexes, offer another route to cyclopentanones. wikipedia.org This method involves the formation of a carbene that inserts into a C-H bond to form the five-membered ring.

The Robinson annulation is a well-known method for forming six-membered rings, but variations and alternative strategies can lead to five-membered rings. wikipedia.orgbyjus.comjuniperpublishers.commasterorganicchemistry.comlibretexts.org

Table 3: Key Cyclization Reactions for Cyclopentanone Synthesis

| Reaction Name | Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Dieckmann Condensation | Diesters (e.g., diethyl adipate) | Base (e.g., NaOEt) | β-Keto ester (precursor to cyclopentanone) | organicreactions.orgorganicchemistrytutor.compw.livenumberanalytics.comwikipedia.org |

| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | Co₂(CO)₈ or other metal catalysts | Cyclopentenone | wikipedia.orgtcichemicals.comlibretexts.orgnumberanalytics.comorganicreactions.org |

| Intramolecular C-H Insertion | Diazo ketones | Rh(II) or Cu(II) catalysts | Cyclopentanone | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoropropyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSKABCGVCWLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Fluoropropyl Cyclopentan 1 One

2 Functionalization of Cyclopentanone (B42830) Derivatives

Once the cyclopentanone core is formed, it must be functionalized at the 2-position with the 3-fluoropropyl side chain. This can be achieved through various methods, including α-alkylation and Michael addition.

α-Alkylation: Cyclopentanone can be deprotonated at the α-position using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. youtube.comlibretexts.orgmasterorganicchemistry.com This enolate can then act as a nucleophile and react with a suitable electrophile, such as 1-bromo-3-chloropropane (B140262) or 1-iodo-3-chloropropane, in an SN2 reaction to introduce the three-carbon chain. libretexts.org The terminal halide can subsequently be displaced by fluoride (B91410).

Michael Addition: An alternative strategy involves the Michael addition (or conjugate addition) of a nucleophile to a cyclopentenone. masterorganicchemistry.comlibretexts.orgchemistrysteps.com Organocuprates, such as lithium di(3-halopropyl)cuprate, can be added to cyclopentenone to introduce the propyl side chain at the β-position relative to the carbonyl group. Subsequent manipulation of the resulting enolate can lead to the 2-substituted product.

Multi-Step Synthesis Pathways to 2-(3-Fluoropropyl)cyclopentan-1-one

A complete synthesis of this compound would logically combine the formation of the cyclopentanone ring with the introduction of the fluorinated side chain. vapourtec.comscispace.comresearchgate.netrsc.org Two plausible synthetic routes are outlined below.

Route 1: Alkylation followed by Fluorination

This pathway begins with the α-alkylation of cyclopentanone.

Enolate Formation: Cyclopentanone is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperature to generate the lithium enolate of cyclopentanone. youtube.commasterorganicchemistry.com

Alkylation: The enolate is then reacted with a suitable dihaloalkane, for example, 1-bromo-3-chloropropane. The more reactive bromide will be displaced by the enolate, affording 2-(3-chloropropyl)cyclopentan-1-one.

Nucleophilic Fluorination: The resulting chloro-substituted cyclopentanone is then subjected to a nucleophilic fluorination reaction. This can be achieved by heating with a fluoride source such as potassium fluoride in a polar aprotic solvent like dimethylformamide (DMF), often in the presence of a phase-transfer catalyst to enhance the reaction rate. This step displaces the chloride with fluoride to yield the final product, this compound. researchgate.net

Route 2: Functionalization of a Pre-formed Cyclopentanone Derivative

This approach could start from a cyclopentanone derivative that is readily functionalized.

Dieckmann Condensation: Diethyl adipate (B1204190) undergoes a Dieckmann condensation using sodium ethoxide in ethanol (B145695) to form 2-ethoxycarbonylcyclopentanone. organicchemistrytutor.com

Alkylation: The β-keto ester is then alkylated at the α-position with a 3-halopropyl group, for instance, using 1-bromo-3-chloropropane and a base like sodium ethoxide.

Hydrolysis and Decarboxylation: The resulting alkylated β-keto ester is hydrolyzed with aqueous acid or base, followed by heating to effect decarboxylation, yielding 2-(3-chloropropyl)cyclopentan-1-one.

Fluorination: The final step is the nucleophilic substitution of the chloride with fluoride, as described in Route 1. researchgate.net

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C-C bond between the cyclopentanone ring and the 3-fluoropropyl side chain. This approach is based on the well-established Stork enamine synthesis, a reliable method for the α-alkylation of ketones. mychemblog.commasterorganicchemistry.comlibretexts.orglibretexts.org

The retrosynthetic pathway can be envisioned as follows: The target molecule (I) can be disconnected to reveal an iminium salt intermediate (II), which is the product of the alkylation of a cyclopentanone enamine. This iminium salt is readily hydrolyzed to the corresponding ketone. The iminium salt (II) itself comes from the reaction of a cyclopentanone enamine (III) with a suitable 3-fluoropropyl electrophile (IV). The enamine (III) is formed from the condensation of cyclopentanone (V) and a secondary amine, such as pyrrolidine (B122466) (VI). The electrophile, 1-bromo-3-fluoropropane (B1205824) (IV), is a key precursor for introducing the 3-fluoropropyl moiety.

This analysis identifies the following key precursors for the synthesis:

Cyclopentanone (V): The foundational cyclic ketone.

A secondary amine (e.g., Pyrrolidine, VI): For the formation of the enamine intermediate.

1-bromo-3-fluoropropane (IV): The alkylating agent that provides the 3-fluoropropyl side chain.

This retrosynthetic strategy offers a practical and efficient route to this compound, utilizing common and well-understood reactions in organic synthesis.

Development and Optimization of Synthetic Procedures

Based on the retrosynthetic analysis, a three-step synthetic procedure is proposed for the preparation of this compound. The process involves the formation of a cyclopentanone enamine, followed by its alkylation and subsequent hydrolysis.

Step 1: Formation of Cyclopentanone Enamine

The initial step is the reaction of cyclopentanone with a secondary amine, typically pyrrolidine, to form the corresponding enamine. This reaction is usually carried out in a suitable solvent like toluene (B28343) or benzene, with azeotropic removal of water to drive the equilibrium towards the enamine product. An acid catalyst, such as p-toluenesulfonic acid, can be employed to accelerate the reaction.

Step 2: Alkylation of the Enamine

The formed enamine, being a strong nucleophile, is then reacted with the alkylating agent, 1-bromo-3-fluoropropane. This SN2 reaction leads to the formation of a C-alkylated iminium salt. The reaction is typically performed in an aprotic solvent. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing potential side reactions, such as N-alkylation.

Step 3: Hydrolysis of the Iminium Salt

The final step is the hydrolysis of the iminium salt to yield the desired product, this compound, and regenerate the secondary amine. This is typically achieved by treating the reaction mixture with aqueous acid.

Optimization of the Procedure

Several parameters can be optimized to enhance the efficiency of this synthesis. The choice of the secondary amine can influence the reactivity of the enamine. Pyrrolidine enamines are often preferred due to their high reactivity. mychemblog.com The reaction conditions for the alkylation step, including temperature and reaction time, should be carefully controlled to maximize the yield of the C-alkylated product and prevent the formation of byproducts. The purification of the final product can be achieved through techniques such as distillation or column chromatography.

A proposed optimized procedure is summarized in the table below:

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1. Enamine Formation | Cyclopentanone, Pyrrolidine | Toluene, p-toluenesulfonic acid (cat.) | Reflux with Dean-Stark trap | 1-(Cyclopent-1-en-1-yl)pyrrolidine |

| 2. Alkylation | 1-(Cyclopent-1-en-1-yl)pyrrolidine, 1-Bromo-3-fluoropropane | Acetonitrile (B52724) or DMF | Stir at room temperature | 2-(3-Fluoropropyl)-1-(cyclopent-1-en-1-yl)pyrrolidin-1-ium bromide |

| 3. Hydrolysis | 2-(3-Fluoropropyl)-1-(cyclopent-1-en-1-yl)pyrrolidin-1-ium bromide | Aqueous HCl | Stir at room temperature | This compound |

This synthetic approach provides a robust and adaptable method for the preparation of this compound, allowing for modifications to optimize yield and purity.

Reactivity and Chemical Transformations of 2 3 Fluoropropyl Cyclopentan 1 One

Reactions Involving the Cyclopentanone (B42830) Carbonyl Functionality

The carbonyl group is the primary site for a variety of chemical modifications, serving as a handle for introducing new functional groups and building molecular complexity.

The reduction of the cyclopentanone carbonyl to a hydroxyl group is a common and critical transformation of 2-(3-Fluoropropyl)cyclopentan-1-one. This reaction is a key step in the synthesis of certain prostaglandin (B15479496) F2α analogs, where the resulting cyclopentanol (B49286) is a core structural element. The choice of reducing agent can influence the stereochemical outcome of the reaction.

For instance, in the synthesis of latanoprost-related compounds, the carbonyl group is reduced to a hydroxyl group, which is then often acylated. This two-step sequence transforms the ketone into an ester, a common functional group in biologically active molecules.

Table 1: Representative Carbonyl Reduction and Derivatization

| Starting Material | Reagent(s) | Product | Application |

| This compound | 1. Reducing Agent (e.g., NaBH₄) 2. Acylating Agent (e.g., Benzoyl Chloride) | 2-(3-Fluoropropyl)cyclopentyl benzoate | Intermediate in prostaglandin analog synthesis |

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are susceptible to deprotonation by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of substituents at the α-position.

A significant application of this reactivity is the Horner-Wadsworth-Emmons reaction. The cyclopentanone is first functionalized at the α-position with a phosphonate (B1237965) group, which then undergoes an olefination reaction to introduce a side chain. This is a crucial step in building the complex framework of prostaglandin analogs. For example, the enolate of this compound can be reacted with a phosphonate reagent to form a key intermediate in the synthesis of compounds like latanoprost.

Reactions and Stability of the 3-Fluoropropyl Side Chain

The presence of a fluorine atom on the propyl side chain imparts specific properties to the molecule, influencing its stability and potential for further functionalization.

The carbon-fluorine bond is known for its high strength and is generally stable under many reaction conditions. In the documented syntheses involving this compound, the C-F bond remains intact during various transformations, including reductions of the carbonyl group and α-functionalization reactions. This stability is advantageous as it allows for modifications at other parts of the molecule without affecting the fluorinated side chain. The robustness of the C-F bond is evident in multi-step syntheses where it endures a range of reagents and conditions.

While the C-F bond is strong, the positions on the propyl chain could potentially undergo further halogenation under specific, forceful conditions, though this is not a commonly reported transformation for this particular molecule. Substitution of the fluorine atom would require harsh conditions and is generally not a favored reaction pathway due to the poor leaving group ability of the fluoride (B91410) ion. The primary role of the 3-fluoropropyl group in the known applications of this compound is to be a stable, fluorine-containing moiety in the final target molecule.

Transformations of the Cyclopentane (B165970) Ring System

Beyond modifications at the carbonyl group and its α-position, the cyclopentane ring itself can be a scaffold for further synthetic elaborations. The introduction of functional groups through the reactions described above sets the stage for potential ring-opening or ring-expansion reactions, although such transformations are not prominently featured in the context of its use as a prostaglandin precursor. The primary synthetic strategy revolves around maintaining the five-membered ring as a central structural feature.

Ring Expansion and Contraction Methodologies

The five-membered ring of this compound is subject to ring expansion and contraction reactions, driven by the desire to relieve or create ring strain. These transformations are pivotal in synthesizing larger or smaller ring systems, which are valuable intermediates in organic synthesis.

Ring Expansion:

Ring expansion of 2-substituted cyclopentanones can be achieved through various methods, most notably the Tiffeneau-Demjanov rearrangement and related carbocation-mediated processes. These reactions typically involve the formation of a carbocation adjacent to the ring, which then triggers a 1,2-alkyl shift, resulting in the expansion of the cyclopentane to a cyclohexane (B81311) ring. chemistrysteps.comyoutube.commasterorganicchemistry.comyoutube.com The driving force for this rearrangement is the formation of a more stable six-membered ring from a five-membered one. chemistrysteps.com

A general representation of this process is outlined below:

| Step | Reagent | Intermediate | Product |

| 1 | KCN, H+ | 2-(3-Fluoropropyl)-1-hydroxycyclopentanecarbonitrile | - |

| 2 | LiAlH4 | 1-(Aminomethyl)-2-(3-fluoropropyl)cyclopentan-1-ol | - |

| 3 | NaNO2, HCl | Diazonium Intermediate | 2-(3-Fluoropropyl)cyclohexan-1-one |

Ring Contraction:

Ring contraction of cyclopentanones to cyclobutane (B1203170) derivatives can be accomplished through rearrangements such as the Favorskii rearrangement. This reaction typically involves the treatment of an α-haloketone with a base. For this compound, this would first require α-halogenation at the C2 or C5 position. Treatment with a base would then lead to the formation of a cyclopropanone (B1606653) intermediate, which subsequently opens to yield a cyclobutanecarboxylic acid derivative. The regiochemical outcome of the ring contraction would depend on the position of the initial halogenation and the stability of the resulting carbanion intermediate.

The general steps for a Favorskii rearrangement are as follows:

| Step | Reagent | Intermediate | Product |

| 1 | Br2, H+ | 2-Bromo-5-(3-fluoropropyl)cyclopentan-1-one | - |

| 2 | NaOMe | Cyclopropanone Intermediate | Methyl 3-(3-fluoropropyl)cyclobutane-1-carboxylate |

Stereochemical Control and Diastereoselective Transformations

The presence of a chiral center at the C2 position of this compound introduces the element of stereochemical control in its reactions. Any transformation at the carbonyl group or the α-carbons (C2 and C5) has the potential to proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over another.

The 3-fluoropropyl side chain can exert steric and electronic effects that influence the approach of reagents to the cyclopentanone ring. For instance, in reactions involving the formation of an enolate, the bulky side chain may direct deprotonation to the less hindered C5 position. Conversely, chelation control involving the fluorine atom could direct reagents to a specific face of the molecule, although the three-bond distance between the fluorine and the carbonyl group makes this less likely.

Diastereoselective transformations of substituted cyclopentanones are well-documented. For example, aldol (B89426) reactions, Michael additions, and reductions of the carbonyl group can proceed with high levels of diastereoselectivity, controlled by the existing stereocenter. worktribe.comnih.gov The stereochemical outcome is often rationalized using models such as Felkin-Anh or by considering the conformational preferences of the cyclopentanone ring.

In the context of this compound, a reduction of the carbonyl group using a hydride reagent like sodium borohydride (B1222165) would likely lead to a mixture of diastereomeric alcohols. The ratio of these diastereomers would be influenced by the steric hindrance imposed by the 3-fluoropropyl group, favoring the approach of the hydride from the less hindered face.

Below is a table summarizing potential diastereoselective reactions and the likely factors influencing their stereochemical outcome:

| Reaction | Reagent | Potential Products (Diastereomers) | Key Stereodirecting Factor |

| Hydride Reduction | NaBH4 | (1R,2R)-2-(3-Fluoropropyl)cyclopentan-1-ol and (1S,2R)-2-(3-Fluoropropyl)cyclopentan-1-ol | Steric hindrance from the 3-fluoropropyl group |

| Enolate Alkylation | LDA, then CH3I | 2-(3-Fluoropropyl)-2-methylcyclopentan-1-one and 2-(3-Fluoropropyl)-5-methylcyclopentan-1-one | Steric hindrance and electronic effects of the substituent |

| Aldol Condensation | Benzaldehyde, Base | Diastereomeric aldol adducts | Conformation of the enolate and steric approach control |

The remote fluorine atom in the side chain is expected to have a modest electronic influence on the reactivity of the ketone. Fluorine is a highly electronegative atom, and its inductive effect could slightly increase the electrophilicity of the carbonyl carbon. nih.gov However, this effect diminishes with distance. More significant may be the potential for intramolecular interactions, such as hydrogen bonding in transition states, which could influence stereoselectivity. worktribe.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to 2-(3-Fluoropropyl)cyclopentan-1-one provides a wealth of information regarding its atomic connectivity and chemical environment.

Applications of ¹H and ¹³C NMR for Detailed Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the hydrogen and carbon frameworks of this compound. In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals correspond to the different types of protons within the molecule. For instance, the protons on the cyclopentanone (B42830) ring and the fluoropropyl side chain will exhibit distinct resonances. The proximity of the fluorine atom will induce splitting in the signals of adjacent protons, providing key connectivity information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~215-225 |

| CH adjacent to C=O and side chain | ~2.0-2.5 | ~45-55 |

| CH₂ in cyclopentanone ring | ~1.6-2.2 | ~20-40 |

| CH₂ in propyl chain (alpha to ring) | ~1.5-1.9 | ~25-35 |

| CH₂ in propyl chain (beta to ring) | ~1.7-2.1 | ~28-38 (with C-F coupling) |

| CH₂-F | ~4.3-4.6 (triplet) | ~80-85 (doublet due to JC-F) |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Utilization of ¹⁹F NMR for Specific Fluorine Environment Analysis and Probe Development

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom in this compound. huji.ac.il The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong signals and a wide chemical shift range, which minimizes the likelihood of signal overlap. thermofisher.com The chemical shift of the fluorine signal is highly sensitive to its electronic surroundings.

In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a triplet due to coupling with the two adjacent protons on the propyl chain. This coupling provides direct evidence for the -CH₂-CH₂-F moiety. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for developing molecular probes, where changes in the fluorine's chemical shift can signal specific biological or chemical events. thermofisher.com

Mass Spectrometry Methodologies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. thermofisher.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound (C₈H₁₃FO) is 144.0950. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this with high precision, typically within a few parts per million (ppm), confirming the elemental composition and reinforcing the structural assignment made by NMR. thermofisher.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. europeanpharmaceuticalreview.com This technique is invaluable for monitoring the progress of the synthesis of this compound. By analyzing aliquots of the reaction mixture over time, LC-MS can track the consumption of starting materials and the formation of the desired product, as well as any by-products or impurities. europeanpharmaceuticalreview.com This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading. The mass spectrometer provides molecular weight information for each separated component, aiding in the identification of intermediates and side products. mdpi.com

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. For a compound like this compound, which is likely a liquid at room temperature, obtaining a suitable crystal for X-ray analysis would require low-temperature crystallization techniques.

If a suitable crystal can be grown, X-ray crystallography would provide definitive confirmation of the covalent bond lengths, bond angles, and stereochemistry of the molecule in the solid state. This would unequivocally validate the structural information inferred from spectroscopic methods like NMR and MS. While often challenging for non-crystalline materials, the structural data from X-ray crystallography is unparalleled in its precision.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

The structural elucidation and study of reaction mechanisms involving this compound rely heavily on advanced chromatographic techniques. These methods are indispensable for the separation of the target compound from reaction mixtures, its purification to a high degree of homogeneity, and the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most pivotal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone for the analysis and purification of this compound. This technique offers high resolution and sensitivity, making it suitable for both quantitative purity assessment and preparative-scale purification.

Research Findings:

The separation of 2-alkylcyclopentanones and other cyclic ketones is frequently achieved using reversed-phase HPLC. In this mode, a non-polar stationary phase is paired with a polar mobile phase. For a compound like this compound, a C18 (octadecylsilyl) or a C8 (octylsilyl) bonded silica (B1680970) column is typically employed. The presence of the fluorine atom can also make fluorinated stationary phases a viable option, as they can offer unique selectivity for fluorinated compounds.

The mobile phase commonly consists of a mixture of water and a polar organic solvent, most often acetonitrile (B52724) or methanol. The proportion of the organic solvent is a critical parameter that is optimized to achieve the desired retention time and separation from impurities. A gradient elution, where the concentration of the organic solvent is increased over the course of the analysis, is often utilized to effectively separate compounds with a range of polarities. To improve peak shape and resolution, acidic modifiers such as formic acid or phosphoric acid are sometimes added to the mobile phase in low concentrations. Detection is typically performed using an ultraviolet (UV) detector, as the carbonyl group in the cyclopentanone ring exhibits some UV absorbance. For more sensitive and specific detection, especially when dealing with complex matrices, a mass spectrometer (MS) can be coupled with the HPLC system (HPLC-MS).

Preparative HPLC is instrumental in obtaining highly pure samples of this compound for further spectroscopic analysis and biological testing. shimadzu.comgilson.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18-bonded silica, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 8 - 12 minutes |

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. researchgate.net It allows for the quick assessment of the consumption of starting materials and the formation of products.

Research Findings:

For monitoring the synthesis of this compound, silica gel plates (Silica Gel 60 F254) are the standard stationary phase. A small aliquot of the reaction mixture is spotted onto the baseline of the TLC plate alongside spots of the starting materials for comparison. The plate is then developed in a chamber containing an appropriate mobile phase, which is typically a mixture of non-polar and polar organic solvents. A common mobile phase system for compounds of this polarity is a mixture of hexane (B92381) and ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation of the spots on the chromatogram.

Since this compound is a non-conjugated ketone, it may not be strongly visible under UV light. Therefore, chemical staining is often necessary for visualization. A highly effective and specific stain for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). illinois.edugoogle.comuni.eduyoutube.com When the TLC plate is treated with a DNPH solution, the ketone reacts to form a 2,4-dinitrophenylhydrazone, which appears as a distinct yellow to orange spot. youtube.com This allows for the clear identification of the product spot and tracking its formation over time. Other general-purpose stains like potassium permanganate (B83412) or p-anisaldehyde can also be used, which react with the carbonyl functional group to produce a colored spot upon heating. researchgate.net By observing the disappearance of the starting material spot and the appearance and intensification of the product spot, the progress of the reaction can be effectively monitored. researchgate.net

Table 2: Typical TLC Conditions for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 TLC plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | 1. UV light (254 nm) if starting materials are UV-active.2. Staining with 2,4-dinitrophenylhydrazine (DNPH) solution, which yields a yellow-orange spot for the ketone product. illinois.edugoogle.comuni.eduyoutube.com3. Alternatively, staining with potassium permanganate or p-anisaldehyde solution followed by gentle heating. researchgate.net |

| Application | Monitoring the consumption of reactants and the formation of the product during synthesis. researchgate.net |

| Expected Rf Value | 0.3 - 0.5 (highly dependent on the exact mobile phase composition) |

Computational Chemistry and Theoretical Investigations of 2 3 Fluoropropyl Cyclopentan 1 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to computational chemistry, providing insights into the electronic nature of molecules. Methods like Density Functional Theory (DFT) are often employed to study the structure and properties of molecules like 2-(3-Fluoropropyl)cyclopentan-1-one. Such calculations are crucial for understanding the interplay between the cyclopentanone (B42830) ring, the carbonyl group, and the electron-withdrawing fluoropropyl side chain.

The electronic structure of this compound is significantly influenced by its two key functional groups: the ketone (C=O) and the terminal fluorine atom. The high electronegativity of both oxygen and fluorine atoms leads to a polarized molecule with distinct regions of electron density.

Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity.

HOMO: For a ketone, the HOMO is typically associated with the non-bonding lone pair electrons on the oxygen atom.

LUMO: The LUMO is generally the antibonding π* orbital of the carbonyl group. libretexts.org

The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more readily excitable and potentially more reactive. The presence of the fluoropropyl group can modulate the energies of these frontier orbitals. The analysis of molecular orbitals can be extended to understand bonding in cyclic systems, where the combination of atomic orbitals forms a set of molecular orbitals with distinct energy levels and nodal properties. youtube.comyoutube.com

| Orbital Type | Probable Location | Role in Reactivity |

| HOMO | Oxygen lone pairs (n) | Nucleophilic reactions, electron donation |

| LUMO | Carbonyl π* orbital | Electrophilic attack, electron acceptance |

| σ orbitals | C-C, C-H, C-F, C-O bonds | Structural framework |

This interactive table summarizes the expected characteristics of the frontier molecular orbitals for this compound based on general principles of organic chemistry.

QM calculations are highly effective at predicting spectroscopic data, which can aid in the experimental characterization of a molecule. nih.gov For this compound, theoretical calculations can predict vibrational (infrared) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

Spectroscopic Parameters: Theoretical vibrational analysis can identify characteristic stretching frequencies. For example, the C=O stretch of the cyclopentanone ring and the C-F stretch of the fluoropropyl chain would appear as distinct, strong absorptions in the infrared spectrum. Comparing calculated spectra with experimental data can confirm the molecule's structure. researchgate.net

Conformational Preferences: The flexibility of the fluoropropyl side chain and the non-planar nature of the cyclopentanone ring result in multiple possible conformers. The cyclopentanone ring itself undergoes pseudorotation between envelope and twist conformations. researchgate.net The fluoropropyl substituent can exist in different orientations relative to the ring (e.g., axial vs. equatorial).

Quantum mechanical calculations can determine the relative energies of these different conformers. nih.gov By calculating the potential energy surface, the most stable (lowest energy) conformation can be identified. These studies often show that stereoelectronic effects, such as hyperconjugative interactions involving the fluorine atom, play a significant role in determining conformational stability. nih.gov

| Parameter | Predicted Value Range | Computational Method |

| C=O Vibrational Frequency | 1730-1750 cm⁻¹ | DFT (e.g., B3LYP/6-31G) |

| C-F Vibrational Frequency | 1000-1100 cm⁻¹ | DFT (e.g., B3LYP/6-31G) |

| ¹³C NMR (C=O) | 200-220 ppm | GIAO-DFT |

| ¹⁹F NMR | -210 to -230 ppm | GIAO-DFT |

| Conformer Energy Difference | 0.5 - 3.0 kcal/mol | MP2, SCS-MP2 |

This interactive table presents typical predicted spectroscopic and energetic parameters for a molecule like this compound, based on computational studies of related compounds. nih.gov

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, offering a view of conformational changes and interactions with the environment. researchgate.net

MD simulations can map the conformational landscape of this compound, revealing the accessible conformations and the energy barriers between them. researchgate.net For the cyclopentanone ring, this involves modeling the continuous pseudorotation pathway. The simulation would also capture the rotation around the C-C bonds of the fluoropropyl side chain. This provides a dynamic picture of the molecule's flexibility, which is often crucial for its biological or chemical function. The stability of any given conformation arises from a fine balance of various interactions. researchgate.net

The behavior of a molecule is heavily influenced by its solvent environment. MD simulations are particularly well-suited to study solvation effects by explicitly including solvent molecules (e.g., water, methanol) in the simulation box. These simulations can reveal:

Solvent Shell Structure: How solvent molecules arrange around the polar carbonyl group and the fluoropropyl tail.

Hydrogen Bonding: The potential for hydrogen bond formation between the carbonyl oxygen and protic solvent molecules.

Intermolecular Interactions: The nature of weak interactions, such as van der Waals forces and dipole-dipole interactions, between solute and solvent molecules. Understanding these interactions is critical, as they can stabilize or destabilize certain conformations and influence reactivity. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone. rsc.org For this compound, this could involve studying its behavior in reactions such as aldol (B89426) condensations, reductions, or cycloadditions.

Theoretical studies can map the entire reaction pathway from reactants to products, identifying key transition states and intermediates. nih.gov By calculating the activation energies for different potential pathways, the most favorable mechanism can be determined. For instance, in a cycloaddition reaction involving the cyclopentanone moiety, computational methods can predict the stereo- and regioselectivity of the process by comparing the energy barriers of the different approaches of the reacting molecules. nih.govnih.gov This analysis provides fundamental insights into the factors controlling the reaction's outcome.

Transition State Characterization and Reaction Pathways

The reactivity of this compound is dictated by the interplay of the cyclopentanone ring and the fluoropropyl substituent. Theoretical studies on similar systems, such as the fluorination of cyclic ketones and reactions of substituted cyclopentanones, provide a framework for predicting the transition states and reaction pathways for this molecule. sapub.orgznaturforsch.com

Key reactions of this compound for which transition states can be computationally characterized include enolate formation, aldol reactions, and nucleophilic additions to the carbonyl group. The presence of the electron-withdrawing fluorine atom in the propyl chain is expected to influence the stability of intermediates and the energy barriers of transition states.

Enolate Formation: The formation of an enolate is a critical step in many reactions of ketones. For this compound, two possible enolates can be formed through deprotonation at the C2 or C5 position. The presence of the 3-fluoropropyl group at the C2 position will likely influence the relative acidity of the adjacent protons. Computational studies, typically employing Density Functional Theory (DFT), can model the transition state of this deprotonation step. It is hypothesized that the transition state for the formation of the C2-enolate will be influenced by the electronic effects of the fluorine atom, even though it is three bonds away from the acidic proton.

Aldol Reaction: In a potential aldol reaction, the enolate of this compound would act as a nucleophile. The transition state for the carbon-carbon bond formation can be characterized to understand the stereochemical outcome of the reaction. The fluoropropyl group, while not directly at the stereocenter, can exert steric and electronic effects that favor one diastereomeric transition state over another.

Nucleophilic Addition to the Carbonyl: The carbonyl carbon of this compound is an electrophilic center. The transition state for the attack of a nucleophile can be modeled to predict the reactivity of the ketone. The electron-withdrawing nature of the fluorine is anticipated to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack compared to its non-fluorinated analog, 2-propylcyclopentanone. nih.govub.edu

A plausible reaction pathway for the synthesis of a substituted derivative could involve the deprotonation of this compound to form an enolate, followed by an alkylation reaction. The transition state for the alkylation step would be crucial in determining the regioselectivity and stereoselectivity of the product.

Hypothetical Transition State Geometries:

| Reaction Step | Key Interatomic Distances in Transition State (Å) (Hypothetical) |

| Enolate formation (C2) | C2-H: 1.5-1.7, H-Base: 1.2-1.4 |

| Aldol addition | C(enolate)-C(aldehyde): 2.0-2.2, O(aldehyde)-H(acid): 1.8-2.0 |

| Nucleophilic attack (e.g., by CN⁻) | C(carbonyl)-C(CN): 1.8-2.0, O(carbonyl)...counterion: variable |

This table presents hypothetical values based on typical transition state geometries for similar reactions.

Energetic Profiles and Kinetic Analysis of Key Transformations

The energetic profile of a reaction, often depicted as a reaction coordinate diagram, provides valuable information about the feasibility and rate of a chemical transformation. For this compound, computational methods can be used to calculate the relative energies of reactants, intermediates, transition states, and products for various reactions.

Keto-Enol Tautomerism: A fundamental equilibrium for ketones is the tautomerism between the keto and enol forms. For cyclopentanone itself, the keto form is significantly more stable. However, fluorination can alter this balance. znaturforsch.com For this compound, the inductive effect of the fluorine atom might slightly stabilize the enol form compared to the non-fluorinated analog, though the keto form is still expected to be predominant.

Energetic Profile of an Alkylation Reaction: A hypothetical energetic profile for the alkylation of this compound would include the following key points:

Reactants: this compound and a base.

Transition State 1 (TS1): The energy barrier for the deprotonation to form the enolate.

Intermediate: The enolate intermediate.

Transition State 2 (TS2): The energy barrier for the nucleophilic attack of the enolate on an electrophile.

Products: The alkylated cyclopentanone derivative.

Hypothetical Relative Energies for a Reaction Pathway (kcal/mol):

| Species | Relative Energy (Hypothetical) |

| Reactants | 0 |

| Transition State 1 (Deprotonation) | +15 to +20 |

| Enolate Intermediate | +5 to +10 |

| Transition State 2 (Alkylation) | +18 to +25 (relative to reactants) |

| Products | -5 to -15 |

This table presents hypothetical energy ranges based on typical values for similar organic reactions.

Development and Validation of Force Fields for Fluorinated Cyclopentanones

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of molecules like this compound. However, the accuracy of MD simulations is highly dependent on the quality of the underlying force field. Standard force fields like GAFF or CHARMM may not have accurate parameters for this specific fluorinated ketone. researchgate.netresearchgate.netnih.gov

Force Field Parameterization: The development of a specific force field for this compound would involve the following steps:

Atom Typing: Assigning appropriate atom types to all atoms in the molecule based on their chemical environment. New atom types might be required for the carbon atoms in the fluoropropyl chain and the fluorinated carbon itself.

Partial Charge Calculation: Determining the partial atomic charges is crucial for accurately modeling electrostatic interactions. High-level quantum mechanics (QM) calculations, often using methods like RESP (Restrained Electrostatic Potential) or IPolQ (Implicitly Polarized Charge), are typically employed to derive these charges. ub.edu

Bonded Parameter Optimization: The parameters for bonds, angles, and dihedral angles need to be optimized to reproduce the molecule's geometry and conformational energy landscape. This is usually done by fitting to QM data, such as potential energy scans around rotatable bonds.

Lennard-Jones Parameter Optimization: The Lennard-Jones parameters, which describe van der Waals interactions, are often taken from existing force fields or can be refined by fitting to experimental data like liquid density and heat of vaporization, if available. For fluorinated compounds, specific parameterization of the fluorine atom is often necessary. figshare.comresearchgate.netacs.org

Validation: Once a force field is developed, it must be validated. This can be done by comparing the results of MD simulations with experimental data or high-level QM calculations. For this compound, validation could involve:

Comparing the simulated conformational preferences with those predicted by QM calculations.

Simulating the liquid state and comparing the calculated density and heat of vaporization with any available experimental data.

Calculating the free energy of hydration and comparing it to experimental or QM-derived values. nih.gov

Hypothetical Force Field Parameters (GAFF-like):

| Atom Type | Description |

| c3 | sp3 Carbon |

| c=o | Carbonyl Carbon |

| o=c | Carbonyl Oxygen |

| hc | Hydrogen on sp3 Carbon |

| f | Fluorine |

| c_f | sp3 Carbon bonded to Fluorine |

This table represents a simplified, hypothetical set of atom types that would be necessary for parameterizing this compound in a GAFF-like force field.

Applications in Advanced Organic Synthesis and Material Science

Role as a Synthetic Intermediate for Complex Molecules

As a synthetic intermediate, 2-(3-Fluoropropyl)cyclopentan-1-one offers a convergent and strategic entry point to a variety of intricate molecular structures. The presence of both a ketone and a fluorinated alkyl chain within the same molecule allows for a wide range of chemical transformations, making it a desirable starting material for constructing molecules with specific, targeted properties.

The strategic incorporation of fluorine is a cornerstone of modern drug discovery and agrochemical development, often imparting enhanced metabolic stability, binding affinity, and bioavailability. nih.gov Fluorinated cycloalkyl building blocks, such as this compound, are integral to this process. nih.govresearchgate.net The compound serves as a key precursor, enabling the assembly of sophisticated molecular architectures where the fluoropropyl moiety can significantly influence the biological activity of the final product. fluorochem.co.ukapolloscientific.co.uk

In medicinal chemistry, the cyclopentanone (B42830) core can be readily modified through a variety of standard organic reactions. For example, it can undergo aldol (B89426) additions, Michael reactions, or serve as a handle for the introduction of diverse substituents, all while preserving the crucial fluorinated side chain. This modular approach facilitates the generation of libraries of fluorinated compounds for screening and lead optimization.

Similarly, in the field of agrochemicals, the development of novel pesticides and herbicides with improved potency and environmental profiles is paramount. The introduction of fluorine can alter the molecule's mode of action and selectivity. Utilizing this compound as a starting material provides an efficient pathway to novel fluorinated analogues of existing agrochemicals, streamlining the discovery of next-generation crop protection agents.

Table 1: Examples of Bioactive Scaffolds Accessible from Cyclopentanone Precursors

| Scaffold Class | Potential Synthetic Transformation | Target Application Area |

|---|---|---|

| Prostaglandin (B15479496) Analogues | Enolate alkylation and reduction | Medicinal Chemistry |

| Jasmonate Analogues | Conjugate addition and cyclization | Agrochemicals, Fragrances nih.gov |

| Spirocyclic Compounds | (3+2) Cycloaddition reactions frontiersin.org | Medicinal Chemistry frontiersin.org |

The synthesis of macrocycles and heterocycles is a challenging yet vital area of organic chemistry, with applications ranging from pharmaceuticals to materials science. rug.nlmdpi.com this compound provides a versatile platform for the construction of these complex ring systems. The ketone functionality can be transformed into other reactive groups, such as amines or alcohols, which can then participate in intramolecular ring-closing reactions to form macrocycles. rug.nl

Furthermore, the cyclopentanone ring itself is a precursor to a variety of heterocyclic structures. nih.govmdpi.comresearchgate.net Ring expansion reactions, such as the Schmidt or Beckmann rearrangements, can be employed to create nitrogen-containing heterocycles. Condensation reactions with dinucleophiles like hydrazines or hydroxylamines can yield various five- and six-membered heterocyclic systems. organic-chemistry.org The fluoropropyl side chain remains as a key substituent, influencing the physicochemical properties of the resulting macrocyclic or heterocyclic framework.

Table 2: Representative Heterocyclic Systems from Cyclopentanone Precursors

| Reagent | Resulting Heterocycle Class | Ring Size |

|---|---|---|

| Hydrazine | Pyrazoline/Pyridazine derivative | 5/6 |

| Hydroxylamine | Isoxazoline/Oxazine derivative | 5/6 |

| Lawesson's Reagent | Thiophene derivative organic-chemistry.org | 5 |

Derivatization for Specialized Research Probes

The presence of a fluorine atom in this compound makes it an excellent candidate for the development of specialized probes for advanced analytical and imaging techniques.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful, non-invasive technique for studying biological systems, largely due to the high sensitivity of the ¹⁹F nucleus and the lack of a natural fluorine background in most biological samples. nih.gov Chemical probes containing fluorine can be designed to report on their local environment, providing insights into protein binding, conformational changes, and enzymatic activity. cfplus.cz

This compound can be derivatized to create such probes. The cyclopentanone moiety can be functionalized to include a targeting ligand or a reactive group for covalent attachment to a biomolecule. The ¹⁹F NMR signal of the fluoropropyl chain would then be sensitive to changes in its immediate surroundings upon target engagement. researchgate.net This allows for the monitoring of biological events in real-time and provides valuable data for drug development and chemical biology research.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being one of the most commonly used isotopes in clinical and preclinical research. mdanderson.org Small molecules labeled with ¹⁸F serve as tracers to visualize and quantify physiological and pathological processes in vivo. nih.gov

The structure of this compound serves as an excellent template for the design of ¹⁸F-labeled PET radiotracers. The synthesis of the corresponding ¹⁸F-labeled analogue, [¹⁸F]this compound, would typically involve a late-stage nucleophilic fluorination reaction. A precursor molecule, where the fluorine is replaced by a good leaving group (e.g., tosylate, mesylate, or a halogen), would be synthesized and then reacted with [¹⁸F]fluoride ion to produce the desired radiotracer. nih.gov These ¹⁸F-labeled cyclopentanone derivatives could then be evaluated for their potential in imaging various biological targets, such as enzymes or receptors, that may be implicated in diseases like cancer or neurodegenerative disorders. nih.gov

Stereoselective Synthesis Using this compound Scaffolds

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the ability to synthesize enantiomerically pure compounds is of critical importance in the pharmaceutical and agrochemical industries. The chiral center at the C2 position of the this compound ring provides a handle for stereoselective synthesis.

Asymmetric methods can be employed to prepare enantiomerically enriched or pure forms of this compound. This could be achieved through strategies such as the use of chiral catalysts in conjugate addition reactions to cyclopentenone or through the enzymatic resolution of a racemic mixture.

Once the chiral fluorinated cyclopentanone scaffold is obtained, it can serve as a versatile building block for the synthesis of more complex, stereochemically defined molecules. The existing stereocenter at C2 can influence the stereochemical outcome of subsequent reactions at other positions on the ring, a process known as diastereoselective synthesis. This control over stereochemistry is crucial for constructing molecules with multiple chiral centers, a common feature in many natural products and drugs. The ability to access specific stereoisomers of fluorinated compounds allows for a detailed investigation of the structure-activity relationships and the optimization of biological efficacy.

Utilization in Chiral Auxiliary Strategies and Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a single stereoisomer of a product. wikipedia.orgsigmaaldrich.com These auxiliaries function by introducing a source of chirality that biases the reaction pathway, and they are typically removed after the desired stereocenter has been created. sigmaaldrich.comnih.gov

Despite the chiral nature of This compound (possessing a stereocenter at the C2 position), a thorough search of chemical databases and scientific literature reveals no documented instances of its use as a chiral auxiliary in asymmetric transformations. Studies on other chiral molecules, such as pseudoephenamine or oxazolidinones, have shown significant success in directing stereoselective alkylations and other reactions, but similar applications for This compound have not been reported. nih.govrsc.org

Control of Diastereoselectivity and Enantioselectivity in Product Formation

The control of diastereoselectivity and enantioselectivity is a fundamental goal in modern organic synthesis, ensuring the production of a single, desired stereoisomer of a target molecule. nih.gov This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that can influence the transition state of a reaction. nih.govnih.gov

There is no available research data describing reactions where This compound is a substrate or reagent in a process designed to control diastereoselectivity or enantioselectivity. While numerous methods exist for the stereocontrolled synthesis of cyclopentane (B165970) and cyclopropane (B1198618) derivatives nih.govfrontiersin.orgmdpi.com, none specifically report on reactions involving This compound or detail the stereochemical outcomes (such as diastereomeric ratio or enantiomeric excess) of its transformations.

Q & A

Q. What are the recommended synthetic routes for 2-(3-fluoropropyl)cyclopentan-1-one, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or alkylation of cyclopentanone derivatives. For fluorinated analogs, nucleophilic fluorination using reagents like KF or Selectfluor under inert conditions is critical. Reaction optimization can be achieved by adjusting catalysts (e.g., Ru(II) complexes for asymmetric hydrogenation ), temperature (40–80°C), and solvent polarity (e.g., THF or DMF). Monitoring via TLC and GC-MS ensures intermediate stability. Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate gradients) improves yield.

Q. How should researchers interpret NMR spectral data for structural confirmation of this compound?

- Methodological Answer : ¹H NMR analysis (400 MHz, CDCl₃) typically shows:

- δ 2.42–2.20 ppm (m, 4H) : Cyclopentanone ring protons adjacent to the ketone.

- δ 3.54 ppm (t, J=9.8 Hz) : Fluoropropyl chain protons coupling with fluorine.

- δ 1.91–1.73 ppm (m, 1H) : Cyclopentanone methylene groups.

¹⁹F NMR can confirm fluoropropyl substitution (δ -120 to -220 ppm). Compare with reference data for analogous compounds like 2-(4-acetylphenyl)cyclopentan-1-one .

Q. What safety protocols are essential when handling fluorinated cyclopentanone derivatives?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Conduct reactions in fume hoods due to volatile intermediates.

- Fluorinated byproducts require neutralization before disposal (e.g., aqueous NaOH treatment).

- Monitor air quality for fluorocarbon emissions using FTIR spectroscopy .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer : Asymmetric transfer hydrogenation (ATH) using chiral Ru(II) catalysts (e.g., (R,R)-TsDPEN) achieves >90% ee. Key parameters:

- Substrate/catalyst ratio (100:1 to 50:1).

- Solvent: Isopropanol with triethylamine as a base.

- Temperature: 25–40°C to balance reaction rate and enantioselectivity .

Monitor progress via chiral HPLC (Chiralpak IA/IB columns) and compare retention times with racemic standards.

Q. What computational methods predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer :

- *DFT Calculations (B3LYP/6-31G basis set)**: Predict electrophilic/nucleophilic sites via Fukui indices.

- MD Simulations : Assess hydrolytic stability in aqueous buffers (pH 2–12) using AMBER force fields.

- pKa Prediction : Tools like MarvinSketch estimate protonation states influencing degradation pathways .

Q. How do steric and electronic effects of the fluoropropyl group influence cyclopentanone ring conformation?

- Methodological Answer :

- X-ray Crystallography : Resolve bond angles and torsional strain in the crystal lattice.

- IR Spectroscopy : Compare carbonyl stretching frequencies (∼1740 cm⁻¹) to assess electron-withdrawing effects of fluorine.

- NMR NOE Experiments : Detect through-space interactions between fluoropropyl and ring protons to map spatial proximity .

Q. What are the degradation pathways of this compound in acidic/basic media, and how can intermediates be characterized?

- Methodological Answer :

- Acidic Hydrolysis : Leads to ring-opening via ketone protonation, forming fluorinated carboxylic acids (monitor via LC-MS).

- Basic Conditions : β-elimination generates cyclopentene derivatives (confirmed by GC-MS).

- Stability Studies : Use accelerated degradation (40–60°C) and identify intermediates via HRMS and ¹H/¹³C NMR .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for fluorinated cyclopentanones?

- Methodological Answer :

- Reproduce Conditions : Verify catalyst purity (e.g., Ru(II) vs. Pd-based), solvent dryness, and inert atmosphere.

- Byproduct Analysis : Use HPLC-MS to detect fluorinated side products (e.g., defluorination or dimerization).

- Statistical DoE : Apply factorial design to isolate critical variables (e.g., temperature vs. catalyst loading) .

Q. Why do computational models sometimes fail to predict the solubility of this compound in polar solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.